molecular formula C25H32N4O7S2 B2711251 Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-41-3

Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2711251
CAS RN: 449767-41-3
M. Wt: 564.67
InChI Key: GKAZSJFOFJDTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H32N4O7S2 and its molecular weight is 564.67. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

A key application of compounds related to Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is in antibacterial research. A study by Matsumoto & Minami (1975) describes the preparation and antibacterial activity of a series of compounds, highlighting their potential against gram-negative bacteria, including Pseudomonas aeruginosa. Additionally, Krishnamurthy et al. (2011) synthesized similar compounds with potent inhibitory activity against various bacteria, underlining their antimicrobial applications.

Potential Anti-Inflammatory and Analgesic Properties

The compound’s derivatives have been researched for their potential anti-inflammatory and analgesic properties. A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from a structurally similar molecule and evaluated them for COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities.

Anticancer Research

Another significant area of application is in anticancer research. Mallesha et al. (2012) synthesized new derivatives and evaluated their antiproliferative effect against human cancer cell lines, identifying compounds with potential as anticancer agents.

Synthesis of Complex Heterocyclic Compounds

The compound is also used in the synthesis of complex heterocyclic compounds. Bakhite et al. (2005) prepared various derivatives, showcasing the compound's utility in creating diverse heterocyclic systems with potential pharmaceutical applications.

Development of Novel Pharmaceuticals

This compound is instrumental in the development of novel pharmaceuticals. Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, revealing insights into the metabolic pathways and the roles of different enzymes.

properties

IUPAC Name

methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O7S2/c1-4-27-11-10-19-20(16-27)37-23(21(19)24(31)35-3)26-22(30)17-6-8-18(9-7-17)38(33,34)29-14-12-28(13-15-29)25(32)36-5-2/h6-9H,4-5,10-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAZSJFOFJDTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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